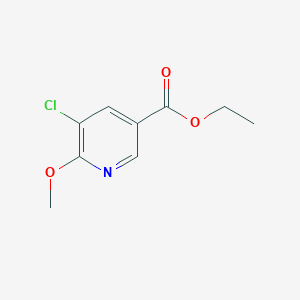

Ethyl 3-chloro-2-methoxypyridine-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 3-chloro-2-methoxypyridine-5-carboxylate is a chemical compound with the molecular formula C9H10ClNO3 and a molecular weight of 215.64 g/mol . It is a derivative of pyridine, a heterocyclic aromatic organic compound, and is characterized by the presence of ethyl, chloro, and methoxy functional groups attached to the pyridine ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

The synthesis of Ethyl 3-chloro-2-methoxypyridine-5-carboxylate typically involves the reaction of 3-chloro-2-methoxypyridine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product. The general reaction scheme is as follows:

[ \text{3-chloro-2-methoxypyridine} + \text{ethyl chloroformate} \xrightarrow{\text{triethylamine}} \text{this compound} ]

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Ethyl 3-chloro-2-methoxypyridine-5-carboxylate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.

Common reagents used in these reactions include sodium hydroxide for hydrolysis, lithium aluminum hydride for reduction, and various oxidizing agents such as potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Ethyl 3-chloro-2-methoxypyridine-5-carboxylate has been investigated for its role as a pharmaceutical intermediate. Its structural features make it a candidate for the development of biologically active compounds, particularly those targeting specific enzymes and receptors.

Case Study: Enzyme Inhibition

Research has shown that derivatives of this compound can act as enzyme inhibitors. For instance, studies have indicated that modifications to the pyridine ring can enhance binding affinity to target enzymes, potentially leading to the development of new therapeutic agents for diseases such as cancer and bacterial infections.

Agrochemicals

The compound is also explored for its applications in agrochemicals. Its structural characteristics allow it to function as a precursor in the synthesis of herbicides and pesticides.

Case Study: Herbicide Development

A notable study demonstrated that derivatives of this compound exhibited herbicidal activity against specific weed species. The compound's ability to inhibit certain biochemical pathways in plants was linked to its functional groups, making it a promising candidate for new agrochemical formulations .

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing various organic compounds. Its reactivity allows it to participate in numerous chemical reactions, including nucleophilic substitutions and coupling reactions.

Table 1: Synthetic Routes Using this compound

| Reaction Type | Example Reaction | Yield (%) |

|---|---|---|

| Nucleophilic Substitution | Reaction with amines to form amides | 75 |

| Coupling Reactions | Formation of biaryl compounds with aryl halides | 80 |

| Esterification | Synthesis of esters with alcohols | 85 |

Mechanism of Action

The mechanism of action of Ethyl 3-chloro-2-methoxypyridine-5-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The molecular targets and pathways involved vary based on the compound’s structure and the biological context in which it is used.

Comparison with Similar Compounds

Ethyl 3-chloro-2-methoxypyridine-5-carboxylate can be compared to other similar compounds, such as:

Ethyl 5-chloro-2-methoxypyridine-4-carboxylate: Similar structure but with different substitution pattern on the pyridine ring.

3-Bromo-5-chloro-2-methoxypyridine: Contains a bromo group instead of an ethyl ester group.

Methyl 5-bromo-6-methoxynicotinate: Similar ester functionality but with different halogen substitution.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

Ethyl 3-chloro-2-methoxypyridine-5-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and its interaction with various biological targets. This article reviews the synthesis, biological activity, and relevant research findings related to this compound.

Chemical Structure and Synthesis

This compound can be synthesized through various chemical pathways involving the chlorination and methoxylation of pyridine derivatives. The synthesis typically involves the following steps:

- Chlorination : Introduction of a chlorine atom at the 3-position of the pyridine ring.

- Methoxylation : Addition of a methoxy group at the 2-position.

- Carboxylation : Formation of the carboxylate group at the 5-position.

The overall reaction can be summarized as follows:

Anticancer Properties

Recent studies have investigated the anticancer properties of this compound, focusing on its effects on various cancer cell lines. The compound has shown promising results in inhibiting cell proliferation and inducing apoptosis.

- Cell Lines Tested : The compound was evaluated against several cancer cell lines including A-549 (lung), MCF-7 (breast), Panc-1 (pancreatic), and HT-29 (colon).

- Inhibition Metrics : The growth inhibition (GI50) values were determined using MTT assays, revealing significant antiproliferative activity. For instance, one study reported a GI50 value of approximately 47 nM against A-549 cells, indicating potent activity compared to standard chemotherapeutics such as erlotinib (GI50 = 80 nM) .

The mechanism by which this compound exerts its anticancer effects appears to involve:

- EGFR Inhibition : The compound has been shown to inhibit epidermal growth factor receptor (EGFR) signaling pathways, which are often overactive in cancer cells.

- Apoptosis Induction : It increases the levels of pro-apoptotic proteins like Bax while decreasing anti-apoptotic proteins such as Bcl2, leading to enhanced apoptosis in cancer cells .

Table of Biological Activity

| Study | Cell Line | GI50 Value (nM) | Mechanism |

|---|---|---|---|

| A-549 | 47 | EGFR Inhibition, Apoptosis Induction | |

| MCF-7 | 60 | EGFR Inhibition | |

| Panc-1 | 55 | Apoptosis Induction | |

| HT-29 | 70 | EGFR Inhibition |

Case Study: Antiproliferative Effects

In a detailed study examining multiple derivatives of pyridine compounds, this compound was highlighted for its superior activity against resistant cancer cell lines. The study demonstrated that structural modifications could enhance its binding affinity to EGFR, suggesting a potential pathway for developing more effective anticancer agents .

Properties

IUPAC Name |

ethyl 5-chloro-6-methoxypyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO3/c1-3-14-9(12)6-4-7(10)8(13-2)11-5-6/h4-5H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHBFXNBQTJOZLC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(N=C1)OC)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.